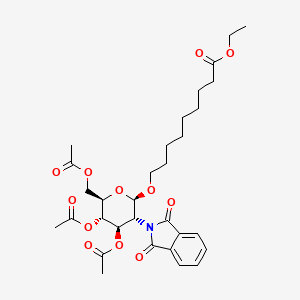

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Übersicht

Beschreibung

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is primarily used in proteomics research and is known for its role as a synthetic antigen that can be linked to proteins . The compound has a molecular formula of C31H41NO12 and a molecular weight of 619.66 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves the glycosylation of 8-ethoxycarbonyloctanol. This process is catalyzed by stannic tetrachloride in dichloromethane at -10°C, leading to the formation of glycosides via 1,2-orthoacetate intermediates . The reaction typically involves the use of acetylated glycosyl bromides and silver trifluoromethanesulphonate (triflate) as promoters .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions under controlled conditions. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside primarily undergoes glycosylation reactions. These reactions involve the formation of glycosidic bonds between the carbohydrate moiety and other molecules .

Common Reagents and Conditions

Reagents: Stannic tetrachloride, acetylated glycosyl bromides, silver trifluoromethanesulphonate (triflate).

Major Products

The major products of these reactions are glycosides, which can be further functionalized for use as synthetic antigens .

Wissenschaftliche Forschungsanwendungen

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is widely used in proteomics research. It serves as a synthetic antigen that can be linked to proteins, making it valuable for studying protein-carbohydrate interactions . Additionally, it is used in the development of artificial carbohydrate antigens for immunological studies .

Wirkmechanismus

The compound exerts its effects by forming glycosidic bonds with proteins, thereby acting as a synthetic antigen. This interaction facilitates the study of protein-carbohydrate interactions and the development of artificial antigens . The molecular targets and pathways involved include the glycosylation sites on proteins and the subsequent immune response triggered by the synthetic antigen .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(8-Ethoxycarbonyloctyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside: This compound is also used in glycoprotein research and has similar glycosylation properties.

8-Ethoxycarbonyloctyl-trisaccharide B: Another related compound used in the study of carbohydrate-protein interactions.

Uniqueness

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is unique due to its specific structure, which allows for the formation of stable glycosidic bonds with proteins. This makes it particularly valuable for creating synthetic antigens and studying protein-carbohydrate interactions in detail .

Biologische Aktivität

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative primarily utilized in proteomics research. Its structural characteristics enable it to function as a synthetic antigen, facilitating the study of protein-carbohydrate interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.

- IUPAC Name : Ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate

- Molecular Weight : 619.7 g/mol

- CAS Number : 106445-23-2

The biological activity of this compound is primarily attributed to its ability to form glycosidic bonds with proteins. This interaction allows the compound to act as a synthetic antigen, which is crucial for studying protein-carbohydrate interactions in various biological contexts. The mechanism can be summarized as follows:

- Glycosidic Bond Formation : The compound forms stable glycosidic bonds with proteins.

- Antigenicity : These bonds facilitate the development of synthetic antigens that can be used to probe immune responses.

- Protein-Carbohydrate Interaction Studies : The compound's unique structure allows for detailed studies on how carbohydrates influence protein function.

Proteomics Research

The compound is extensively used in proteomics for its ability to serve as a synthetic antigen. It enables researchers to:

- Investigate carbohydrate-binding proteins.

- Study the role of glycosylation in protein function and stability.

- Develop assays for detecting specific protein-carbohydrate interactions.

Case Studies

- Study on Protein Binding : Research demonstrated that this compound exhibited enhanced binding affinity to certain lectins compared to other glycosides, highlighting its potential in developing targeted therapies for diseases involving glycan recognition.

- Synthetic Antigen Development : In a study aimed at creating novel vaccines, this compound was successfully conjugated with proteins to elicit robust immune responses in animal models, showcasing its utility in vaccine development.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (8-Ethoxycarbonyloctyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside | Similar glycosidic structure | Used in glycoprotein research |

| 8-Ethoxycarbonyloctyl-trisaccharide B | Related trisaccharide | Studied for carbohydrate-protein interactions |

The uniqueness of this compound lies in its specific structural features that enhance its stability and reactivity compared to similar compounds.

Eigenschaften

IUPAC Name |

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILGRHVKAHOTM-CXYMUDLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747738 | |

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106445-23-2 | |

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.